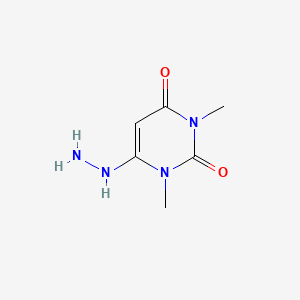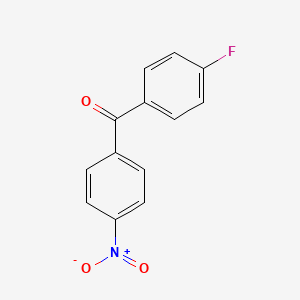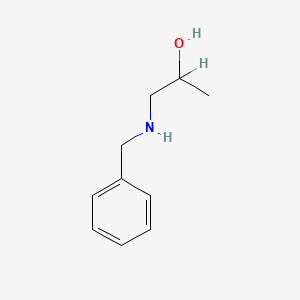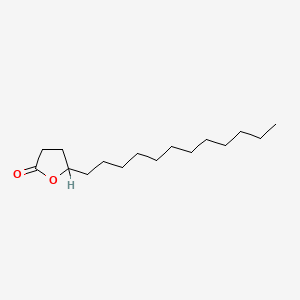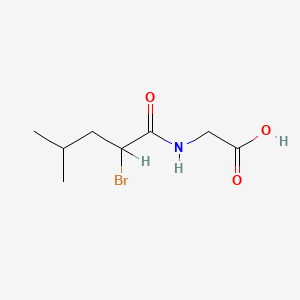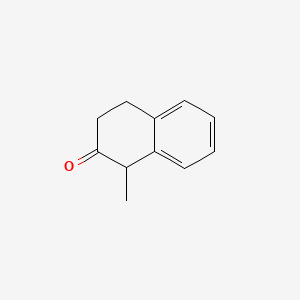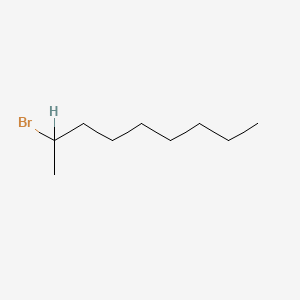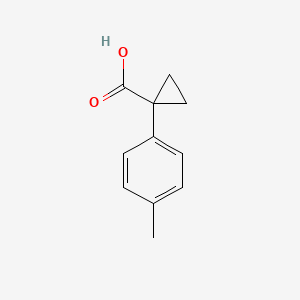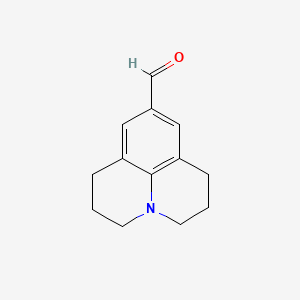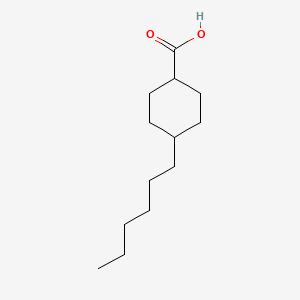
グリシル-DL-ロイシン
概要
説明
科学的研究の応用
2-(2-aminoacetamido)-4-methylpentanoic acid has a wide range of scientific research applications in various fields:
作用機序
Target of Action
Glycyl-DL-leucine, also known as 2-(2-aminoacetamido)-4-methylpentanoic acid or Glycylleucine, primarily targets the lysosomes in cells . Lysosomes are fundamental for cell growth, and inhibition of their function often leads to cell death .
Biochemical Pathways
Glycyl-DL-leucine modulates the insulin signaling pathway and enhances insulin-dependent glycogen synthesis . It increases the magnitude of insulin-dependent phosphorylation of protein kinase B (AKT) at Ser473 and glycogen synthase kinase (GSK3β) at Ser21-9 . Glycogen synthesis follows the same pattern of GSK3β .
Pharmacokinetics
It’s known that the compound’s interaction with its targets and its subsequent effects are influenced by its concentration .
Result of Action
The result of Glycyl-DL-leucine’s action is the induction of apoptosis in certain immune cells . This is achieved through the rupture of lysosomes and DNA fragmentation . Additionally, it enhances insulin-dependent glycogen synthesis, which is crucial for energy storage in cells .
Action Environment
The action of Glycyl-DL-leucine can be influenced by environmental factors such as pH and ionic strength . The thermodynamic characteristics of its complexation reactions were found to vary in different pH ranges and ionic strengths .
生化学分析
Biochemical Properties
Glycylleucine, like other dipeptides, plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to support the folding of class I molecules in vitro and increase the association rate of high-affinity peptides .
Cellular Effects
The effects of Glycylleucine on cells and cellular processes are diverse. For example, exogenous glycine betaine, a compound related to Glycylleucine, has been reported to affect animal cell metabolism . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Glycylleucine exerts its effects at the molecular level through various mechanisms. It has been suggested that dipeptide disappearance in the gut lumen is principally accomplished by intact absorption and not by hydrolysis . This suggests that Glycylleucine may be absorbed intact and then exert its effects within the cell.
Metabolic Pathways
Glycylleucine is involved in various metabolic pathways. For instance, it’s known that exogenous glycine betaine, a related compound, affects the metabolism of autoinducer peptides .
準備方法
2-(2-aminoacetamido)-4-methylpentanoic acid can be synthesized through various methods. One common synthetic route involves the coupling of glycine and L-leucine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) . The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial production methods for glycylleucine may involve enzymatic synthesis using proteases or peptidases to catalyze the formation of the peptide bond between glycine and L-leucine . This method is advantageous due to its high specificity and mild reaction conditions.
化学反応の分析
2-(2-aminoacetamido)-4-methylpentanoic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Oxidation: Under oxidative conditions, glycylleucine can undergo oxidation to form corresponding oxo derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically the individual amino acids or their derivatives .
類似化合物との比較
2-(2-aminoacetamido)-4-methylpentanoic acid is similar to other dipeptides such as glycylglycine and leucylglycine. it is unique in its specific combination of glycine and L-leucine, which imparts distinct biochemical properties .
Glycylglycine: Composed of two glycine molecules, it is commonly used as a buffering agent in biochemical assays.
Leucylglycine: Composed of L-leucine and glycine, it has similar properties to glycylleucine but differs in its amino acid sequence.
These similar compounds highlight the diversity of dipeptides and their varying applications in scientific research and industry.
特性
IUPAC Name |
2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXFJVMVGETOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862449 | |
| Record name | Glycylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688-14-2, 688-13-1, 869-19-2 | |
| Record name | Glycylleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=688-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycyl-DL-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522707 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycylleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-DL-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is glycylleucine absorbed in the human intestine compared to its constituent amino acids?
A1: Studies have shown that glycylleucine is absorbed significantly faster than an equimolar mixture of glycine and leucine in the human duodenum, jejunum, and ileum. [, ] This suggests a distinct transport mechanism for dipeptides, separate from the absorption pathways for free amino acids.
Q2: Is glycylleucine hydrolyzed before or after absorption in the intestine?
A2: Research indicates that glycylleucine is primarily absorbed intact in the human intestine. [, ] Minimal hydrolytic activity against glycylleucine is observed in the intestinal lumen, suggesting that the majority of the dipeptide is absorbed as a whole and then hydrolyzed intracellularly.
Q3: Which organs are primarily responsible for the metabolism of glycylleucine?
A3: While multiple organs contribute to glycylleucine assimilation, the liver and kidneys play dominant roles. [, ] The liver primarily metabolizes glycine, while leucine metabolism primarily occurs in muscles.
Q4: Does the molecular structure of a dipeptide influence its organ extraction?
A4: Yes, the structure significantly impacts organ extraction. For instance, the liver extracts glycylleucine more efficiently than glycylglycine, resulting in lower plasma concentrations of glycylleucine despite identical infusion rates. []
Q5: What is the role of peptide hydrolases in glycylleucine metabolism?
A5: Peptide hydrolases, particularly those located in the cytoplasm of cells, play a key role in the intracellular hydrolysis of glycylleucine into its constituent amino acids. [] Tissues like the kidney and intestinal segments exhibit much higher hydrolase activities against glycylleucine compared to muscle, liver, or blood. []
Q6: How does the pH level in the intestine impact glycylleucine absorption?
A6: Acidification of the jejunum significantly reduces the disappearance rate of glycylleucine, indicating that an optimal pH environment is crucial for its efficient absorption. [] This effect is likely linked to the pH sensitivity of the mucosal enzymes responsible for dipeptide uptake.
Q7: What is the molecular formula and weight of glycylleucine?
A7: The molecular formula for glycylleucine is C8H16N2O3. Its molecular weight is 188.22 g/mol. []
Q8: What types of intermolecular interactions are observed in the crystal structure of glycylleucine?
A8: The crystal structure of glycylleucine, determined at 120 K, reveals a network of hydrogen bonds. Notably, the zwitterionic molecule exhibits three N-H…O hydrogen bonds involving the positively charged RNH3+ group and an intermolecular N-H…O contact between the peptide bond and the carboxylate group. []
Q9: Can glycylleucine be used to study antimicrobial peptide-lipid interactions?
A9: Yes, glycylleucine serves as a building block for antimicrobial peptides like PGLa (peptidyl-glycylleucine-carboxyamide). Studies using PGLa have provided insights into how antimicrobial peptides interact with lipid membranes, particularly those rich in negatively charged lipids like phosphatidylglycerol, which are characteristic of bacterial membranes. [, ]
Q10: How does glycylleucine contribute to the formation of mixed-species biofilms?
A10: Research suggests that glycylleucine, alongside other metabolites, can enhance the formation of mixed-species biofilms. [] This is potentially linked to its role in quorum sensing, a communication system used by bacteria to coordinate gene expression in response to population density.
Q11: Can glycylleucine affect the absorption of other drugs?
A11: Yes, studies show that glycylleucine can significantly reduce the absorption rate of amoxicillin sodium in humans. [] This suggests that both compounds might share a common carrier system for absorption in the intestine.
Q12: Has glycylleucine been investigated as a component in biodegradable hydrogels?
A12: Yes, researchers have incorporated glycylleucine into the design of enzymatically degradable hydrogels. These hydrogels, based on PHEMA and PEO crosslinking macromonomers, utilize the tripeptide sequence Gly-Gly-Leu as a substrate for proteases like subtilisin. This design allows for controlled degradation of the hydrogel in the presence of specific enzymes, making it a potential candidate for drug delivery systems. []
Q13: Are there known biomarkers for monitoring glycylleucine metabolism or its effects?
A13: While glycylleucine itself might not be a direct biomarker, its accumulation, along with other metabolites like glutamine, glutamate, and beta-alanine, has been linked to epithelial-mesenchymal transition (EMT) in cancer cells. [] Further research is needed to fully understand the potential of these metabolites as biomarkers for EMT and cancer progression.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


